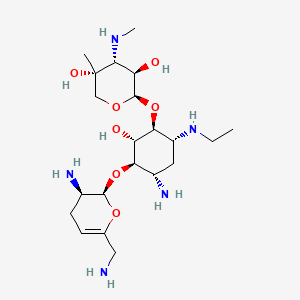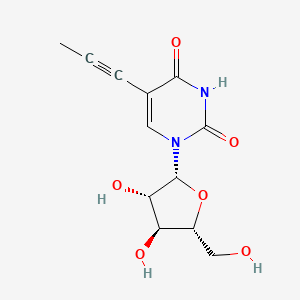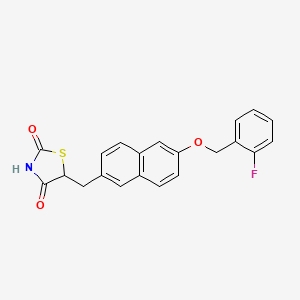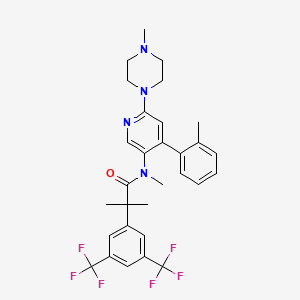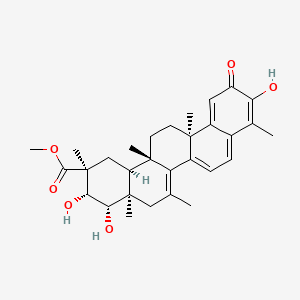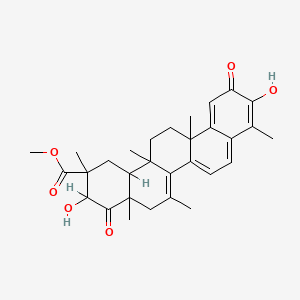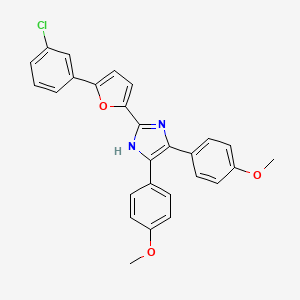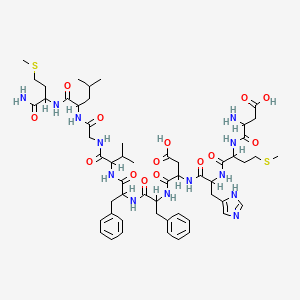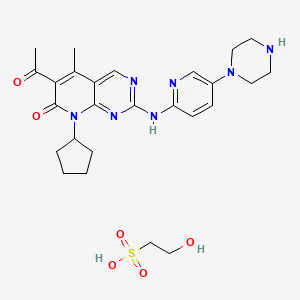
Palbociclib Isethionate
Overview
Description
Palbociclib isethionate is a compound used primarily in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. It is a selective inhibitor of cyclin-dependent kinases 4 and 6, which play a crucial role in cell cycle regulation .
Mechanism of Action
Target of Action
Palbociclib Isethionate, also known as PD 0332991 isethionate, is a selective inhibitor of the cyclin-dependent kinases CDK4 and CDK6 . These kinases are key regulators of the cell cycle, playing a pivotal role in the G1-S transition .
Mode of Action
In the G1 phase of the cell cycle, mammalian cells must pass a checkpoint, known as the restriction point “R”, in order to complete the cell cycle and divide . CDK4 and CDK6 complex with Cyclin D drive the phosphorylation of the retinoblastoma protein, Rb, which allows the cell to pass R and commit to division . . This prevents the cell from passing R and exiting G1, and in turn from proceeding through the cell cycle .
Biochemical Pathways
Palbociclib’s action on the cell cycle machinery has downstream effects on various biochemical pathways. For instance, it has been observed that when combined with inhibitors of the PI3K, EGFR, and MEK pathways, palbociclib can significantly reduce cell proliferation and induce cell-cycle arrest .
Result of Action
Due to its mechanism of action, palbociclib inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells . As expected, these RB cells present a significant increase in the proportion of cells in G1 state and the presence of palbociclib produces effective dephosphorylation of RB .
Action Environment
The efficacy of palbociclib can be influenced by various environmental factors. For instance, it has been observed that the pharmacokinetic parameter values of palbociclib can differ between different populations .
Biochemical Analysis
Biochemical Properties
Palbociclib Isethionate acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties . It interacts with cyclin-dependent kinases 4 and 6 (CDK4/6), inhibiting their activity . The IC50 values for CDK4 and CDK6 are 11 nM and 16 nM, respectively .
Cellular Effects
This compound has significant inhibitory effects on various types of cells, particularly cancer cells . It induces cell cycle arrest in the G1 phase, leading to senescence in retinoblastoma protein (Rb)-proficient cell lines . It also blocks the growth of intracranial glioblastoma multiforme xenografts in mice . The main toxicity is neutropenia due to cell cycle arrest .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting CDK4/6 . CDK4 and CDK6 complex with Cyclin D drive the phosphorylation of the retinoblastoma protein, Rb, which allows the cell to pass R and commit to division . By inhibiting CDK4/6, this compound ensures that the cyclin D-CDK4/6 complex cannot aid in phosphorylating Rb .
Temporal Effects in Laboratory Settings
A short exposure of cells to this compound is sufficient to produce a stable cell-cycle arrest and long-term senescence . After washing out the drug, Palbociclib-treated cells release the drug to the medium and this conditioned medium is active on susceptible cells . Interestingly, cancer cells resistant to Palbociclib also accumulate and release the drug producing paracrine senescence on susceptible cells .
Dosage Effects in Animal Models
In animal models, this compound has shown significant inhibitory effects on tumor growth . The effects of Palbociclib vary with different dosages . Most patients receive an initial dose of 125 mg/day of Palbociclib, while only a small percentage of patients are initiated on a dose of 100 mg/day . Dosage adjustment is often required due to intolerable side effects, with the most common side effect leading to dosage adjustment being grade 3/4 neutropenia .
Metabolic Pathways
This compound is extensively metabolized by cytochrome P450 3A4 and sulfotransferase 2A1 . It forms many metabolites, of which M22 (i.e., Palbociclib glucuronide) is the most abundant and M17 (i.e., a lactam of Palbociclib) is pharmacologically active with a similar potency as Palbociclib, but accounting for less than 10% .
Transport and Distribution
This compound is a potent and specific oral cyclin-dependent kinase (CDK) 4/6 inhibitor . It is brain penetrant , indicating that it can cross the blood-brain barrier and be distributed within brain tissues.
Subcellular Localization
This compound concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence . It is released from these vesicles upon dilution or washing out of the extracellular medium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of palbociclib isethionate involves several steps. One method includes treating a palbociclib salt compound with an inorganic base in water or a mixed solvent of water and a water-miscible organic solvent at a temperature of 0-20°C to obtain a crystal form of palbociclib free base . Another method involves a four-step process to prepare this compound, which includes mild process conditions, simple post-treatment, high purity, low reaction cost, and easy industrial production .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and cost-effective. The process involves the use of readily available reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Palbociclib isethionate undergoes various chemical reactions, including hydrogen bonding and interactions with other molecules. The crystal structure of this compound is dominated by cation-anion and cation-cation hydrogen bonds .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include inorganic bases, water, and water-miscible organic solvents . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various crystalline forms of the compound, which are used in pharmaceutical formulations .
Scientific Research Applications
Palbociclib isethionate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer . Research has shown that this compound effectively inhibits tumor proliferation by blocking the cell cycle at the G1 phase . Additionally, it is used in combination with other therapies to enhance treatment efficacy and improve patient outcomes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to palbociclib isethionate include ribociclib and abemaciclib, which are also cyclin-dependent kinase inhibitors used in the treatment of breast cancer .
Uniqueness: this compound is unique in its specific inhibition of cyclin-dependent kinases 4 and 6, which are critical regulators of the cell cycle. Its effectiveness in combination with endocrine therapies for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer sets it apart from other similar compounds .
Properties
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYVFHRFIJKPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N7O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231974 | |
| Record name | Palbociclib Isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827022-33-3 | |
| Record name | Palbociclib Isethionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palbociclib Isethionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 827022-33-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALBOCICLIB ISETHIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1NYL2IRDR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Palbociclib Isethionate?
A1: this compound acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, ] These kinases play a crucial role in the phosphorylation of the retinoblastoma (Rb) protein, an event essential for cell cycle progression from the G1 to the S phase. [] By inhibiting CDK4/6, this compound prevents Rb phosphorylation, leading to cell cycle arrest in the G1 phase and ultimately suppressing DNA replication and tumor cell proliferation. []
Q2: How does the structure of this compound relate to its activity?
A2: While the provided abstracts do not delve into specific structure-activity relationship (SAR) studies for this compound, it's important to note that even small modifications to a drug molecule can significantly impact its activity, potency, and selectivity. Research on similar CDK4/6 inhibitors suggests that the specific arrangement of chemical groups within this compound contributes to its binding affinity and selectivity for CDK4/6 over other kinases. Further research exploring the SAR of this compound would be beneficial in understanding the contributions of specific structural elements to its overall activity.
Q3: Has this compound shown promising results in preclinical studies?
A3: Yes, this compound has demonstrated promising preclinical results. For example, a study investigated its potential in combination with antifolate agents for treating mantle cell lymphoma. [] Another study highlighted its synergistic cytotoxic effect with paclitaxel against triple-negative breast cancer cell lines. [] These studies suggest this compound's potential as a therapeutic agent in various cancer types.
Q4: Are there any known biomarkers associated with this compound efficacy?
A4: Although the provided research doesn't directly identify specific biomarkers for this compound efficacy, research on its mechanism points towards potential candidates. Given its role in cell cycle regulation, biomarkers related to CDK4/6 activity, Rb phosphorylation status, and cell cycle progression could be investigated as potential predictors of response to this compound treatment.
Q5: How is this compound formulated to improve its bioavailability?
A5: While the provided research doesn't discuss specific formulation strategies for this compound, one abstract mentions the use of "this compound salt capsules." [] Formulating a drug as a specific salt form, in this case, isethionate, is a common strategy to enhance its pharmaceutical properties. Choosing the right salt form can improve factors like solubility, dissolution rate, stability, and ultimately, bioavailability.
Q6: Are there any concerns regarding the development of resistance to this compound?
A6: While the provided abstracts do not explicitly discuss resistance mechanisms to this compound, it's a crucial aspect to consider in cancer drug development. Research on similar CDK4/6 inhibitors suggests potential resistance mechanisms, such as mutations in CDK4/6 themselves or alterations in upstream signaling pathways regulating their activity. Further research is needed to understand the development of resistance to this compound specifically and explore strategies to overcome it.
Q7: What is the crystal structure of this compound, and what insights does it offer?
A7: this compound crystallizes in the space group P-1 (#2). [] The crystal structure reveals a network of hydrogen bonds, with both cation-anion and cation-cation interactions. Notably, both hydrogen atoms on the protonated nitrogen of the pyrimidine ring in Palbociclib form strong hydrogen bonds with the isethionate anion. This structural information, obtained through synchrotron X-ray powder diffraction and DFT optimization, helps us understand the intermolecular interactions influencing this compound's solid-state properties. []
Q8: How does the administration of this compound with food impact its pharmacokinetics?
A8: A population pharmacokinetic analysis revealed that taking this compound with a high-fat meal leads to a 16.0% increase in relative bioavailability and a 28.8% increase in absorption lag time compared to fasted conditions. [] This suggests that food intake, particularly high-fat meals, can significantly influence the absorption and potentially the overall efficacy of this compound.
Q9: What is the significance of the combination therapy of this compound with Pralatrexate?
A9: A study explored the combination of this compound with Pralatrexate, an antifolate agent, for treating bladder cancer. [] The results indicated that this combination might offer benefits by reducing adverse effects like nausea, vomiting, and liver function impairment compared to standard gemcitabine-cisplatin chemotherapy. [] Furthermore, the study suggested that this combination might suppress tumor neovascularization by inhibiting dihydrofolate reductase (DHFR) and vascular endothelial growth factor (VEGF) expression. [] These findings highlight the potential for synergistic effects and improved therapeutic outcomes with combination therapies incorporating this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


